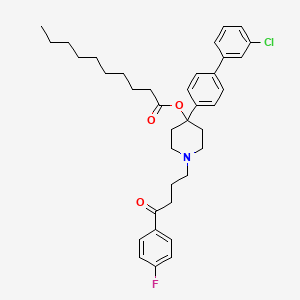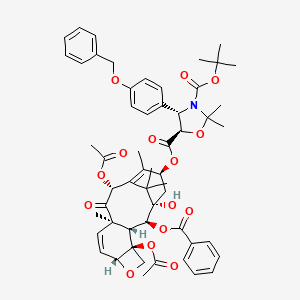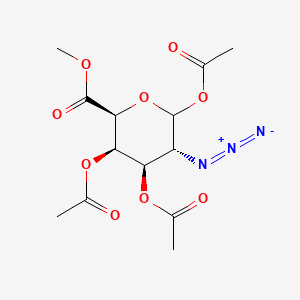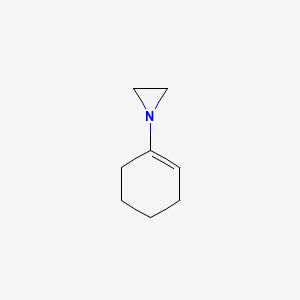
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Routes : The compound has been synthesized through various routes. For instance, Katritzky et al. (2005) explored synthetic routes towards tetrazolium and triazolium dinitromethylides, highlighting methods that could potentially be applied to similar compounds (Katritzky et al., 2005).
Chemical Modifications : The compound's structure allows for modifications, which can lead to the development of new compounds with potential applications. An example is the work by Reznikov et al. (2018), who synthesized nonracemic tetrazole GABA analogs (Reznikov, Ostrovskii, & Klimochkin, 2018).
Potential Pharmaceutical Applications
Drug Design : The compound's framework can be used in drug design. Lecinska et al. (2010) demonstrated the synthesis of pseudopeptidic derivatives that could be useful in new drug design, indicating a similar potential for this compound (Lecinska et al., 2010).
Antiallergic Properties : Some derivatives of similar compounds have been found to possess antiallergic properties. Peet et al. (1986) described syntheses of related compounds that were active in antiallergy tests (Peet et al., 1986).
Material Science and Energetics
Energetic Materials : Compounds with tetrazole rings have been investigated for their use in energetic materials. Fischer et al. (2014) synthesized nitrogen-rich ionic derivatives with potential energetic use (Fischer et al., 2014).
Polymer Modification : The compound’s structure may allow for its incorporation into polymers for various applications. Aly and El-Mohdy (2015) modified hydrogels through condensation reactions with similar amine compounds, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Target of Action
It’s mentioned as a biochemical for proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
Tetrazoles (which this compound contains) are known to react with acidic materials and strong oxidizers .
Biochemical Pathways
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves several steps of chemical reactions to obtain the final product. The synthesis pathway includes the preparation of intermediates, which are then used to synthesize the final product using suitable chemical reactions.", "Starting Materials": ["4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine", "3-nitrophenol", "2-amino-5-bromo-4-methylbenzoic acid", "sodium hydroxide", "sodium borohydride", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "acetic anhydride", "acetic acid", "sulfuric acid", "ethanol", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "diisopropylethylamine", "N-hydroxysuccinimide", "1-hydroxybenzotriazole"], "Reaction": ["Step 1: Preparation of 4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine by reacting 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with sodium borohydride and ammonium chloride in ethanol and water. ", "Step 2: Preparation of 2-amino-5-bromo-4-methylbenzoic acid by reacting 3-nitrophenol with sodium nitrite and hydrochloric acid to form 3-nitrosophenol, which is then reacted with sodium nitrite and sulfuric acid to form 2-amino-5-bromo-4-methylbenzonitrile. The nitrile is then hydrolyzed using sodium hydroxide to obtain the acid. ", "Step 3: Preparation of 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy-2-amino-5-bromo-4-methylbenzoic acid by reacting 2-amino-5-bromo-4-methylbenzoic acid with 4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide. ", "Step 4: Preparation of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid by reacting 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy-2-amino-5-bromo-4-methylbenzoic acid with N-hydroxysuccinimide and 1-hydroxybenzotriazole in the presence of diisopropylethylamine and acetic anhydride. ", "Step 5: Preparation of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt by reacting 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid with sodium bicarbonate and sodium hydroxide in water. "] } | |
Número CAS |
1797008-74-2 |
Nombre del producto |
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt |
Fórmula molecular |
C20H28N5NaO3 |
Peso molecular |
409.466 |
Nombre IUPAC |
sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
Clave InChI |
YEJMYBAPGKPKDD-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)



![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)



